molecular formula C14H9ClIN3 B2366090 7-chloro-N-(4-iodophenyl)quinazolin-4-amine CAS No. 477856-38-5

7-chloro-N-(4-iodophenyl)quinazolin-4-amine

Cat. No.: B2366090
CAS No.: 477856-38-5
M. Wt: 381.6
InChI Key: MWVVPGKGCDHOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(4-iodophenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmacological properties. This particular compound features a quinazoline core with a chlorine atom at the 7th position and an iodine-substituted phenyl group at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroanthranilic acid and 4-iodoaniline.

    Condensation Reaction: 4-chloroanthranilic acid undergoes a condensation reaction with 4-iodoaniline in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the quinazoline core.

    Cyclization: The intermediate product is then cyclized under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-iodophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in organic solvents.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

7-chloro-N-(4-iodophenyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

    Erlotinib: Another EGFR inhibitor with similar applications.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

7-chloro-N-(4-iodophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for drug discovery and development.

Biological Activity

7-Chloro-N-(4-iodophenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and related research findings.

The compound has the molecular formula C14H9ClIN3C_{14}H_{9}ClIN_{3} and a molar mass of 381.6 g/mol. It features a chloro group at position 7 and an iodo substituent on the phenyl ring, which may enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₄H₉ClIN₃
Molar Mass381.6 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.
  • Receptor Modulation : It could modulate receptor activities related to cell signaling pathways that govern apoptosis and cell survival.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various quinazoline derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.

Case Studies

  • In Vitro Studies : A study conducted by the National Cancer Institute (NCI) assessed the cytotoxicity of various quinazoline derivatives against human cancer cell lines. Compounds similar to this compound showed promising results with GI50 values indicating significant inhibition of cell growth in various cancers .
  • Structure-Activity Relationship (SAR) : The presence of halogen substituents (chlorine and iodine) in the structure has been linked to enhanced biological activity, suggesting that modifications at these positions can lead to improved therapeutic profiles .

Antimicrobial Properties

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains and fungi, although further research is necessary to elucidate its full spectrum of antimicrobial activity .

Comparative Analysis with Related Compounds

A comparison with other quinazoline derivatives reveals that modifications in substituents significantly affect biological activities. For instance:

CompoundActivity TypeNotable Findings
7-Chloro-N-(4-methylphenyl)quinazolinAnticancerModerate cytotoxicity against breast cancer cells
7-Chloro-N-(4-fluorophenyl)quinazolinAntimicrobialEffective against Gram-positive bacteria
7-Chloro-N-(4-iodophenyl)quinazolinAnticancer/AntimicrobialHigh cytotoxicity with potential antifungal effects

Properties

IUPAC Name

7-chloro-N-(4-iodophenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClIN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVVPGKGCDHOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.